3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 255.23 g/mol. It is primarily utilized in proteomics research and is available exclusively for research purposes. This compound is characterized by its unique structure, which combines a piperidine ring with a 2,5-dimethylpyrrolidine moiety, enhancing its functional properties in various applications.
3-(2,5-Dimethylpyrrolidin-1-yl)piperidine is classified as a piperidine derivative. Piperidines are saturated heterocyclic compounds containing a six-membered ring with one nitrogen atom. This compound's classification places it within the broader category of nitrogen-containing organic compounds, which are significant in medicinal chemistry due to their diverse biological activities.
The synthesis of 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride typically involves the reaction of 2,5-dimethylpyrrolidine with piperidine under specific conditions. The following methods are commonly employed:
The molecular structure of 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine can be described as follows:
InChI=1S/C11H22N2.2ClH/c1-9-5-6-10(2)13(9)11-4-3-7-12-8-11;;/h9-12H,3-8H2,1-2H3;2*1H
, indicating its specific atomic arrangement and connectivity.3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride participates in various chemical reactions:
The mechanism of action for 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets within biological systems. It has been shown to bind to various proteins and enzymes, modulating their activity and influencing cellular processes. The exact pathways depend on the context of its application but often involve alterations in protein function that can lead to significant biological outcomes.
The physical and chemical properties of 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride include:
These properties make it suitable for use in various chemical and biological applications.
3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride has several notable applications in scientific research:
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 14021-23-9
CAS No.: 85815-37-8
CAS No.: 207740-41-8